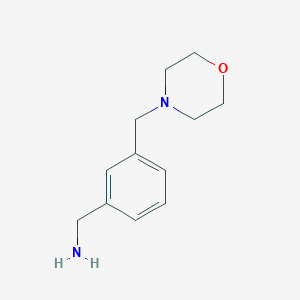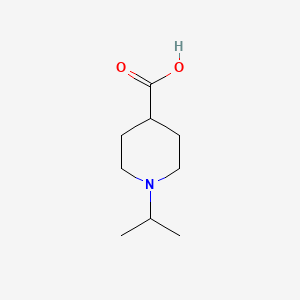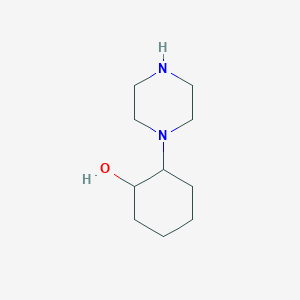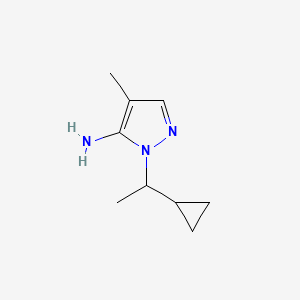![molecular formula C10H13NS B1276604 4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 869472-59-3](/img/structure/B1276604.png)
4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C10H13NS and a molecular weight of 179.29 g/mol . This compound features a fused ring system consisting of a piperidine ring and a thiophene ring, making it a valuable scaffold in medicinal chemistry and pharmaceutical research .
作用机制
Target of Action
The primary targets of 4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine are currently under investigation. It is used in proteomics research applications
Result of Action
The molecular and cellular effects of 4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine’s action are currently under study. As a compound used in proteomics research, it may have diverse effects on cellular function .
生化分析
Biochemical Properties
4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with various biomolecules. It has been observed to interact with enzymes such as histamine H3 receptors, where it acts as an antagonist or inverse agonist . This interaction influences the secretion of neurotransmitters and histamine levels in the brain and periphery, thereby affecting various physiological processes.
Cellular Effects
The effects of 4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with histamine H3 receptors can modulate intracellular signaling cascades, leading to changes in gene expression and metabolic activities . Additionally, this compound has been found to exhibit antibacterial activity, further highlighting its impact on cellular functions .
Molecular Mechanism
At the molecular level, 4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine exerts its effects through specific binding interactions with biomolecules. It binds to histamine H3 receptors, inhibiting or activating these receptors depending on the context . This binding alters the receptor’s conformation, leading to changes in downstream signaling pathways and gene expression. The compound’s antibacterial activity is also attributed to its ability to interfere with bacterial cell wall synthesis and other essential cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as modulation of neurotransmitter levels and antibacterial activity . At higher doses, it may induce toxic or adverse effects, including disruptions in cellular signaling and metabolic imbalances . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to histamine metabolism and bacterial cell wall synthesis . The compound’s interactions with specific enzymes, such as histamine H3 receptors, play a crucial role in its metabolic effects .
Transport and Distribution
The transport and distribution of 4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biological activity, as it determines the concentration of the compound at target sites and its overall efficacy .
Subcellular Localization
4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves the reaction of cyclopropylamine with 2-chlorothiophene under basic conditions . The reaction typically proceeds through nucleophilic substitution, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Alkyl halides, acyl chlorides, sodium hydride, DMF.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine: A similar compound without the cyclopropyl group, used in similar research applications.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: Another heterocyclic compound with a different fused ring system, used in medicinal chemistry.
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazines: Known for their biological potential, including antiviral and antitumor activities.
Uniqueness
4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for drug design, offering potential advantages in terms of binding affinity and selectivity for specific molecular targets .
属性
IUPAC Name |
4-cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-2-7(1)10-8-4-6-12-9(8)3-5-11-10/h4,6-7,10-11H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLISNFNPLLPBMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C3=C(CCN2)SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869472-59-3 |
Source


|
| Record name | 4-cyclopropyl-4H,5H,6H,7H-thieno[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
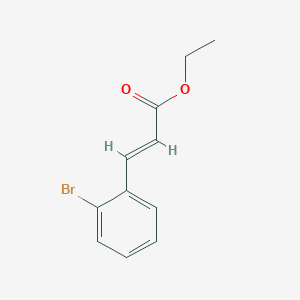
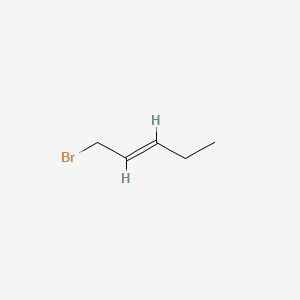
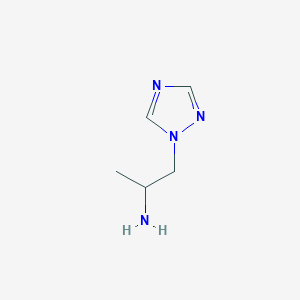

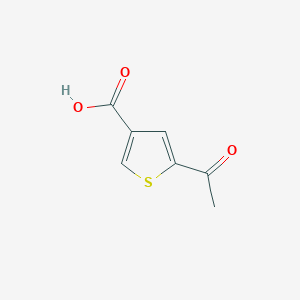
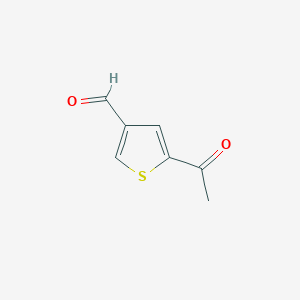
![2-[3-(Aminomethyl)piperidin-1-yl]ethanol](/img/structure/B1276540.png)
